Fmoc-L-Allylglycine

Vue d'ensemble

Description

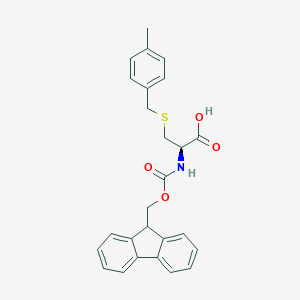

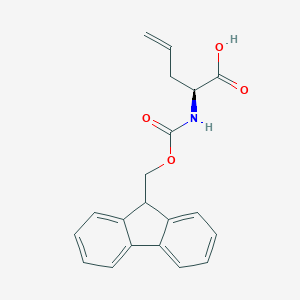

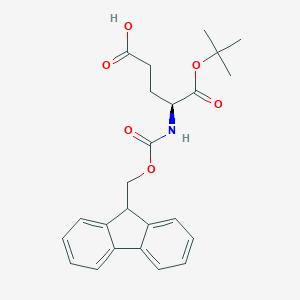

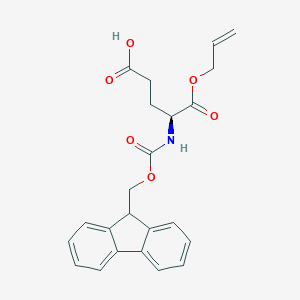

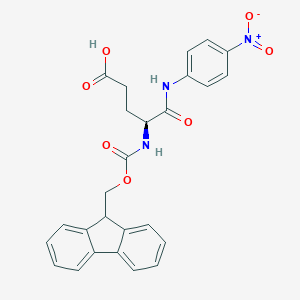

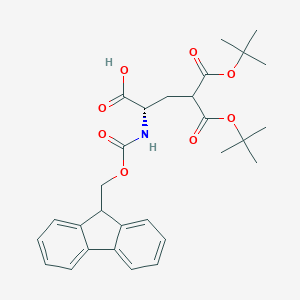

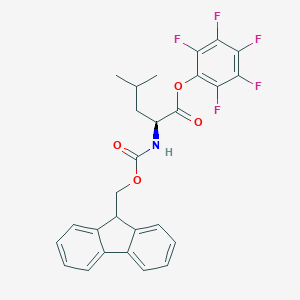

Fmoc-L-Allylglycine is a compound with the molecular formula C20H19NO4 . It is also known by other names such as Fmoc-Gly (allyl)-OH and Fmoc-allyl-L-glycine . It is used in peptide synthesis .

Synthesis Analysis

While specific synthesis methods for this compound were not found, a related compound, Fmoc-L-homopropargylglycine-OH, has been synthesized using a double Boc protection optimized for high material throughput, and the key Seyferth-Gilbert homologation is optimized to avoid racemization .

Molecular Structure Analysis

The molecular weight of this compound is 337.4 g/mol . Its IUPAC name is (2 S )-2- (9 H -fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid . The compound’s structure can be represented by various SMILES strings, including C=CCC (C (=O)O)NC (=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 and C=CC [C@@H] (C (=O)O)NC (=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 .

Chemical Reactions Analysis

This compound is used in peptide synthesis, where it can undergo selective cleavage at the amide bond between allylglycine and the subsequent amino acid with iodine . The lateral double bond allows selective modifications of a peptide, for example, via metathesis .

Physical And Chemical Properties Analysis

This compound is a white to off-white powder with a melting point of 136 - 139 °C . Its optical rotation is [a]20D = -8 ± 2 ° (C=1 in DMF) .

Applications De Recherche Scientifique

Peptide Synthesis : Fmoc-L-Allylglycine is used in the synthesis of dipeptides and peptides. For instance, it has been employed to couple with commercially available Fmoc-protected l-amino acids, leading to the formation of l-prenylglycine-containing dipeptides. These dipeptides are useful for direct insertion into linear peptide sequences, as they demonstrate stability in acidic conditions (Lierop, Jackson, & Robinson, 2010).

Antitumor Vaccines : In the development of carbohydrate-based antitumor vaccines, this compound has been used to synthesize biologically relevant glycosyl amino acids. This process involves cross-metathesis reactions, showcasing its potential in creating complex molecules for cancer treatment (Biswas, Coltart, & Danishefsky, 2002).

Material Science Applications : Fmoc-modified amino acids and short peptides, including this compound, have shown significant potential in the fabrication of functional materials. Their self-assembly features and inherent properties are useful for applications in cell cultivation, drug delivery, and therapeutic properties (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Synthesis of Amino Acid Derivatives : This compound has been instrumental in the synthesis of various amino acid derivatives. For instance, it has been used in preparing 2-amino-8-oxodecanoic acids, which are components in natural histone deacetylase inhibitors (Rodriquez et al., 2006).

HIV-1 Protease Inhibitors : In the field of medicinal chemistry, this compound derivatives have been used in the synthesis of modified substrates for HIV-1 protease. These compounds have shown strong inhibitory effects on the protease, demonstrating their potential in antiviral therapy (Rajesh et al., 2002).

Peptide Nucleic Acid Synthesis : It has also been used in the synthesis of peptide nucleic acid monomers. These monomers are crucial for the development of nucleic acid-based therapeutics and diagnostics (Wojciechowski & Hudson, 2008).

Mécanisme D'action

Target of Action

Fmoc-L-Allylglycine is primarily used in peptide synthesis . It serves as a protecting group for amines, allowing for selective modifications of peptides . The compound’s primary targets are therefore the amino groups of peptides, which it protects during synthesis .

Mode of Action

The Fmoc group in this compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This compound acts by protecting the amino group during peptide synthesis, preventing it from reacting with other compounds . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound plays a crucial role in the synthesis of peptides, including ones of significant size and complexity . The compound’s action affects the peptide synthesis pathway, enabling the creation of peptides that would otherwise be difficult or impossible to synthesize .

Result of Action

The use of this compound in peptide synthesis results in peptides with specific modifications . For example, replacing cysteine residues by allylglycine allows obtaining carba-analogs of disulfide-bridged peptides . These modified peptides can have a variety of uses in biochemical research .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by the pH of the environment, as the Fmoc group is base-labile . Additionally, the compound’s efficacy in peptide synthesis can be influenced by the presence of other compounds that could react with the protected amine group .

Safety and Hazards

Orientations Futures

Peptide drug discovery, including the use of Fmoc-L-Allylglycine, has shown a resurgence since 2000 . DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space . Therefore, the development of peptide drugs, including those involving this compound, is one of the hottest topics in pharmaceutical research .

Analyse Biochimique

Biochemical Properties

Fmoc-L-Allylglycine interacts with various enzymes, proteins, and other biomolecules. It is used in the synthesis of peptides, where it can be cleaved selectively at the amide bond between allylglycine and the subsequent amino acid with iodine . The lateral double bond in this compound allows for selective modifications of a peptide, such as metathesis .

Cellular Effects

The cellular effects of this compound are primarily observed in its role in peptide synthesis. It is used as a building block in the formation of complex peptides, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in peptide synthesis. The compound’s unique structure, characterized by the Fmoc group and the lateral double bond, allows it to interact with other biomolecules in specific ways. For instance, the Fmoc group is base-labile, meaning it can be rapidly removed by a base . This property is crucial in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino group of an amino acid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that this compound exhibits high thermal stability, even at low minimum hydrogelation concentration . This suggests that the compound is stable and does not degrade quickly, which is crucial for its role in peptide synthesis .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h2-6,8-11,17-18H,1,7,12H2,(H,21,24)(H,22,23)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBLQCANYSFEBN-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370318 | |

| Record name | Fmoc-L-Allylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146549-21-5 | |

| Record name | Fmoc-L-Allylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B557486.png)